molecular formula C13H13NO2S B3060626 4-Methylphenyl 2-pyridinylmethyl sulfone CAS No. 58414-96-3

4-Methylphenyl 2-pyridinylmethyl sulfone

Cat. No.: B3060626
CAS No.: 58414-96-3
M. Wt: 247.31 g/mol
InChI Key: QGNMAZRZCNMQGA-UHFFFAOYSA-N
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Description

4-Methylphenyl 2-pyridinylmethyl sulfone is a chemical compound with the molecular formula C13H13NO2S and a molecular weight of 247.31 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sulfones, including 4-Methylphenyl 2-pyridinylmethyl sulfone, can be achieved through several methods:

    Oxidation of Sulfides: This classical method involves the oxidation of sulfides to sulfones using oxidizing agents such as hydrogen peroxide or peracids.

    Aromatic Sulfonylation: This method involves the sulfonylation of aromatic compounds using sulfonyl chlorides in the presence of a base.

    Alkylation/Arylation of Sulfinates: This method involves the alkylation or arylation of sulfinates using alkyl or aryl halides.

    Addition to Alkenes and Alkynes: Sulfones can be synthesized by the addition of sulfonyl compounds to alkenes and alkynes.

Industrial Production Methods

Industrial production of sulfones often involves large-scale oxidation of sulfides or sulfonylation reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Methylphenyl 2-pyridinylmethyl sulfone undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfoxides and other higher oxidation state compounds.

    Reduction: Reduction reactions can convert the sulfone group to sulfides or thiols.

    Substitution: The sulfone group can participate in nucleophilic substitution reactions, where it acts as a leaving group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides, thiols.

    Substitution: Various substituted aromatic and heterocyclic compounds.

Scientific Research Applications

4-Methylphenyl 2-pyridinylmethyl sulfone has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, agrochemicals, and other industrial materials.

Comparison with Similar Compounds

Similar Compounds

    4-Methylphenyl sulfone: Similar structure but lacks the pyridinylmethyl group.

    2-Pyridinylmethyl sulfone: Similar structure but lacks the 4-methylphenyl group.

Uniqueness

4-Methylphenyl 2-pyridinylmethyl sulfone is unique due to the presence of both the 4-methylphenyl and 2-pyridinylmethyl groups, which confer distinct chemical and physical properties.

Properties

IUPAC Name

2-[(4-methylphenyl)sulfonylmethyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c1-11-5-7-13(8-6-11)17(15,16)10-12-4-2-3-9-14-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNMAZRZCNMQGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70403549
Record name 4-methylphenyl 2-pyridinylmethyl sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70403549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58414-96-3
Record name 4-methylphenyl 2-pyridinylmethyl sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70403549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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